molecular formula C12H15N3 B13812674 Pyrazole, 4-(ethylamino)-3-methyl-1-phenyl- CAS No. 19730-19-9

Pyrazole, 4-(ethylamino)-3-methyl-1-phenyl-

Cat. No.: B13812674
CAS No.: 19730-19-9
M. Wt: 201.27 g/mol
InChI Key: IGGXORUTHQWCGM-UHFFFAOYSA-N
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Description

Pyrazole, 4-(ethylamino)-3-methyl-1-phenyl- is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazole derivatives typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. The reaction conditions often involve the use of catalysts such as iodine or transition metals to facilitate the cyclization process .

Industrial Production Methods

Industrial production of pyrazole derivatives often employs green chemistry approaches to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free conditions, and the use of green solvents like water have been developed to produce pyrazole derivatives efficiently .

Chemical Reactions Analysis

Types of Reactions

Pyrazole, 4-(ethylamino)-3-methyl-1-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyrazole-4-carboxylic acid derivatives, while reduction can yield various alkylated pyrazoles .

Mechanism of Action

The mechanism of action of Pyrazole, 4-(ethylamino)-3-methyl-1-phenyl- involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazole, 4-(ethylamino)-3-methyl-1-phenyl- is unique due to the presence of the ethylamino group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potential as a therapeutic agent or a functional material in various applications .

Properties

CAS No.

19730-19-9

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

N-ethyl-3-methyl-1-phenylpyrazol-4-amine

InChI

InChI=1S/C12H15N3/c1-3-13-12-9-15(14-10(12)2)11-7-5-4-6-8-11/h4-9,13H,3H2,1-2H3

InChI Key

IGGXORUTHQWCGM-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CN(N=C1C)C2=CC=CC=C2

Origin of Product

United States

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